molecular formula C22H22F2N4O2 B2860441 N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide CAS No. 932529-70-9

N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide

Cat. No.: B2860441
CAS No.: 932529-70-9
M. Wt: 412.441
InChI Key: GAZNEXFPDDKLMV-UHFFFAOYSA-N
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Description

This compound belongs to a class of spirocyclic triazaspiro derivatives characterized by a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core. The structure features:

  • 4-Methylphenyl group: Positioned on the spiro ring, the methyl group enhances lipophilicity, which may influence membrane permeability .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2/c1-14-2-4-15(5-3-14)20-21(30)27-22(26-20)8-10-28(11-9-22)13-19(29)25-18-7-6-16(23)12-17(18)24/h2-7,12H,8-11,13H2,1H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZNEXFPDDKLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Spiro Ring/Acetamide) Spiro System Molecular Formula Molecular Weight Key Features/Applications Source
N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide (Target) 4-methylphenyl / 2,4-difluorophenyl 1,4,8-triazaspiro[4.5]dec-1-en-3-one Not provided ~452.4 (calc.) High lipophilicity; rigid backbone
2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 3,4-dimethylphenyl / 3-(trifluoromethyl)phenyl 1,4,8-triazaspiro[4.5]dec-1-en-3-one C₂₂H₂₄F₃N₅O₂ 459.4 Enhanced metabolic resistance
N-(4-{[4-(cyclohexylamino)-1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]dec-3-en-8-yl]methyl}phenyl)acetamide 3-fluorophenyl / cyclohexylamino 1,3,8-triazaspiro[4.5]dec-3-en-2-one C₂₈H₃₄FN₅O₂ 491.6 Bulky substituents; high MW
N-{3-[3-(4-methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene-8-carbonyl]phenyl}acetamide 4-methylphenyl / phenyl 1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene Not provided ~420.3 (calc.) Oxa-substitution; altered polarity
N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide phenyl / 3-chloro-4-fluorophenyl 1,4-diazaspiro[4.6]undec-1-en-3-one C₂₂H₂₁ClFN₃O₂ 437.9 Chlorine addition; expanded ring

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The 2,4-difluorophenyl group (Target) and 3-(trifluoromethyl)phenyl (Table 1, Row 2) enhance resistance to oxidative metabolism compared to alkyl-substituted analogs .

Spiro Ring Modifications :

  • Heteroatom Variation : Replacement of nitrogen with oxygen (e.g., 1-oxa-2,4,8-triazaspiro in Row 4) reduces basicity, altering solubility and binding kinetics .
  • Ring Size : The 1,4-diazaspiro[4.6]undec system (Row 5) introduces flexibility, which may reduce target affinity compared to smaller spiro[4.5] systems .

Molecular Weight (MW) :

  • Higher MW compounds (e.g., Row 3, 491.6) may face challenges in oral bioavailability, whereas the Target compound (~452.4) aligns closer to Lipinski’s rule-of-five guidelines .

Implications for Research and Development

  • Drug Design : The Target compound’s balance of rigidity (spiro[4.5] core) and moderate lipophilicity makes it a candidate for central nervous system (CNS) targets.
  • Pesticide Potential: Analogs with halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in Row 5) show structural similarity to known pesticides like flumetsulam .
  • Synthetic Feasibility: The use of SHELX software for crystallographic refinement (as noted in ) could aid in resolving conformational details for structure-activity studies .

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